6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]
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Overview
Description
6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] is an organic compound characterized by its unique spiro structure, which involves a tetrahydroazetidine ring fused to a benzoannulene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,3’-piperidine]
- 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,4’-imidazolidine]-2’,5’-dione
Uniqueness
6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,2'-azetidine] |
InChI |
InChI=1S/C13H17N/c1-2-7-12-11(5-1)6-3-4-8-13(12)9-10-14-13/h1-2,5,7,14H,3-4,6,8-10H2 |
InChI Key |
RFIJDTXOVQUYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN2)C3=CC=CC=C3C1 |
Origin of Product |
United States |
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